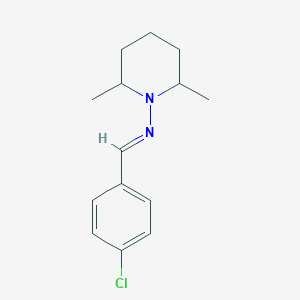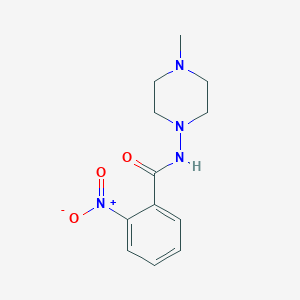
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the central nervous system by increasing the activity of the hypothalamus-pituitary-gonadal axis. This leads to increased secretion of luteinizing hormone and follicle-stimulating hormone, which in turn stimulates the production of testosterone and estrogen.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in livestock, improved growth and survival rates in fish and shrimp, and inhibition of cancer cell growth and induction of apoptosis. N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and availability. However, its potential toxicity and limited understanding of its mechanism of action and physiological effects may limit its use in some experiments.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action and physiological effects, as well as its potential applications in medicine and other fields. Future research may also focus on the development of new synthesis methods for N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and the optimization of its use in lab experiments.
合成方法
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using different methods, including the reaction of 2,3-dimethylbenzylamine with 2-chloroethanol and then reacting the resulting product with thiourea. Another method involves the reaction of 2,3-dimethylbenzylamine with 2-chloroethanol and then with thiocyanic acid. The final product is then treated with ammonium hydroxide to obtain N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide.
科学研究应用
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to increase the feed intake and growth rate of livestock, leading to improved meat quality and production. In aquaculture, N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been used as a feed attractant for fish and shrimp, leading to improved growth and survival rates.
In medicine, N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-4-3-5-14(13(12)2)16-15(20)18-8-6-17(7-9-18)10-11-19/h3-5,19H,6-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSPPFFESYKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
